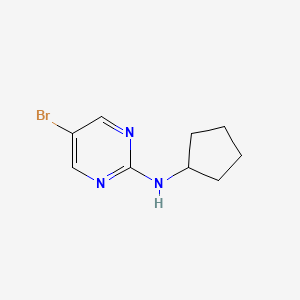

5-bromo-N-cyclopentylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-cyclopentylpyrimidin-2-amine is a useful research compound. Its molecular formula is C9H12BrN3 and its molecular weight is 242.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

5-Bromo-N-cyclopentylpyrimidin-2-amine and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, studies have explored its utility in the creation of heterobicyclic compounds, highlighting its role in the synthesis of bipyrimidines through reactions with butyllithium and subsequent aminolysis (Kowalewski et al., 1981). This showcases its importance in constructing molecular structures with potential pharmaceutical applications.

Antibacterial and Antifungal Applications

The development of novel antibacterial and antifungal agents is another significant area of application. For instance, a series of 5–bromo–2-chloropyrimidin-4-amine derivatives demonstrated promising antimicrobial activity, indicating the potential of these compounds in addressing drug-resistant microbial strains (Ranganatha et al., 2018).

Catalysis and Selective Reactions

In catalysis, derivatives of this compound are utilized for selective amination reactions. A study involving palladium-catalyzed amination of polyhalopyridines exemplifies the chemoselectivity achievable with these compounds, producing high yields of desired aminopyridines (Ji, Li, & Bunnelle, 2003).

Structural Analysis and Crystallography

The compound's derivatives have also found use in structural and crystallographic studies. For instance, regioselective displacement reactions involving similar compounds have been analyzed using X-ray crystallography to understand molecular configurations and interactions (Doulah et al., 2014).

High-Throughput Screening and Drug Discovery

In the context of drug discovery, high-throughput synthesis and screening of 2,4-diaminopyrimidines have identified several potent inhibitors for key enzymes like dihydrofolate reductase, underlining the role of these compounds in the rapid development of new therapeutics (Wyss et al., 2003).

Mécanisme D'action

Target of Action

5-Bromo-N-cyclopentylpyrimidin-2-amine is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound binds to CDK4 and CDK6, inhibiting their activity . This prevents the phosphorylation of the retinoblastoma protein, a key event in cell cycle progression. As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK4 and CDK6, the compound disrupts the normal progression of the cell cycle, which can lead to the death of rapidly dividing cells .

Result of Action

The inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest at the G1 phase . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, the compound may have potential therapeutic applications in the treatment of cancer.

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis of 2-amino pyridine compounds and is used in the treatment of proliferative diseases as a CDK4 inhibitor .

Cellular Effects

It is known to be a key intermediate in the synthesis of drugs such as Palbociclib and Ribociclib , which are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a key intermediate in the synthesis of CDK4 inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions and is stored at 0-8°C .

Metabolic Pathways

It is known to be a key intermediate in the synthesis of certain drugs, suggesting that it may interact with various enzymes or cofactors during these processes .

Propriétés

IUPAC Name |

5-bromo-N-cyclopentylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDCVXSYAFPJTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682456 |

Source

|

| Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207293-60-4 |

Source

|

| Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)

![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)